molecular formula C25H27F3N2O2S B12772390 trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N'-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine CAS No. 398994-67-7

trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N'-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine

Cat. No.: B12772390
CAS No.: 398994-67-7
M. Wt: 476.6 g/mol
InChI Key: ULFCONGTFKAEBS-LQCDLOPMSA-N
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Description

trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine: is a complex organic compound that features a cyclohexane ring substituted with a trifluoromethylbenzenesulfonyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diamine backbone, followed by the introduction of the trifluoromethylbenzenesulfonyl group and the naphthyl group. Common reagents used in these reactions include sulfonyl chlorides, naphthyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylbenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Sulfinyl and sulfhydryl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its distinct functional groups.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic development.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity, while the naphthyl group can facilitate interactions with hydrophobic pockets in proteins. The cyclohexane ring provides structural rigidity, allowing for precise spatial orientation of the functional groups.

Comparison with Similar Compounds

Similar Compounds

  • trans-N-(4-Methylbenzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine
  • trans-N-(4-Chlorobenzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine

Uniqueness

The presence of the trifluoromethyl group in trans-N-(4-(Trifluoromethyl)benzenesulfonyl)-N’-(1-(1-naphthyl)ethyl)cyclohexane-1,2-diamine distinguishes it from similar compounds. This group imparts unique electronic properties, enhancing its reactivity and binding affinity in various applications.

Properties

CAS No.

398994-67-7

Molecular Formula

C25H27F3N2O2S

Molecular Weight

476.6 g/mol

IUPAC Name

N-[(1R,2R)-2-(1-naphthalen-1-ylethylamino)cyclohexyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C25H27F3N2O2S/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)29-23-11-4-5-12-24(23)30-33(31,32)20-15-13-19(14-16-20)25(26,27)28/h2-3,6-10,13-17,23-24,29-30H,4-5,11-12H2,1H3/t17?,23-,24-/m1/s1

InChI Key

ULFCONGTFKAEBS-LQCDLOPMSA-N

Isomeric SMILES

CC(C1=CC=CC2=CC=CC=C21)N[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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